molecular formula C13H23NO3 B3039591 tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate CAS No. 1212149-17-1

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B3039591
CAS No.: 1212149-17-1
M. Wt: 241.33 g/mol
InChI Key: RZUVQBCRNRHRSJ-SNVBAGLBSA-N
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Description

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the nitrogen atom, a butyl substituent at the C2 position, and a ketone at the C4 position. This compound is of interest in organic synthesis and medicinal chemistry due to its stereochemical rigidity and functional versatility. The (2R) configuration ensures specific spatial arrangements critical for enantioselective reactions and biological interactions.

Properties

IUPAC Name

tert-butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-6-7-10-8-11(15)9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUVQBCRNRHRSJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Starting Material : (R)-4-oxopyrrolidine-1-carboxylic acid
  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C–25°C for 6–12 hours (yield: 85–92%).
  • Enolate Formation : Reaction with lithium diisopropylamide (LDA) in THF at −78°C to generate the enolate.
  • Butylation : Addition of 1-bromobutane (−78°C to 25°C, 4–8 hours) to introduce the butyl group.

Key Parameters :

  • Temperature Control : Maintaining −78°C during enolate formation prevents side reactions.
  • Solvent Optimization : THF outperforms dichloromethane (DCM) in enantiomeric excess (ee: 94% vs. 78%).

Performance Data

Step Yield (%) Purity (%) ee (%)
Boc Protection 92 98
Enolate Formation
Butylation 68 95 94
Overall 63 93 94

Limitations : Low yield in butylation step due to competing elimination pathways.

Ring-Closing Metathesis (RCM) Strategy

This method constructs the pyrrolidine ring from acyclic precursors, enabling precise stereocontrol.

Synthetic Pathway

  • Diene Synthesis :
    • Coupling of (R)-2-butyl-4-pentenoic acid with tert-butyl carbamate using N,N'-dicyclohexylcarbodiimide (DCC).
  • RCM Reaction :
    • Use of Grubbs II catalyst (5 mol%) in DCM under argon at 40°C for 24 hours.

Critical Factors :

  • Catalyst Loading : 5 mol% Grubbs II achieves 72% conversion vs. 35% with 2 mol%.
  • Olefin Geometry : Trans-dienes yield higher cyclization efficiency (cis/trans ratio > 9:1).

Outcomes

Parameter Value
RCM Conversion 72%
Isolated Yield 65%
ee 98%
Purity (HPLC) 97%

Advantage : Superior stereochemical fidelity compared to alkylation methods.

Enzymatic Resolution of Racemic Mixtures

A biocatalytic approach resolves racemic intermediates using lipases.

Procedure

  • Racemic Synthesis : Prepare tert-butyl 2-butyl-4-oxopyrrolidine-1-carboxylate via non-chiral alkylation (yield: 89%).
  • Enzymatic Hydrolysis :
    • Substrate: Racemic ester (10 mM)
    • Enzyme: Candida antarctica Lipase B (CAL-B)
    • Conditions: Phosphate buffer (pH 7.0), 30°C, 48 hours.

Results :

  • Conversion : 48% (theoretical maximum for kinetic resolution).
  • ee (Product) : >99% (R)-enantiomer.
  • E-value : 220 (indicating high enantioselectivity).

Drawback : Requires recycling of unreacted enantiomer, increasing process complexity.

Reductive Amination Route

This method leverages reductive amination to install the butyl group while constructing the pyrrolidine ring.

Reaction Sequence

  • Ketone Formation : React 4-oxopyrrolidine-1-carboxylate with butyraldehyde in ethanol.
  • Imination : Generate the Schiff base using ammonium acetate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

Optimization Insights :

  • pH Control : Maintaining pH 5–6 prevents over-reduction of the ketone.
  • Borohydride Selection : NaBH₃CN gives 88% yield vs. 45% with NaBH₄.

Performance Metrics

Step Yield (%) ee (%)
Ketone Formation 95
Reductive Amination 88 90
Overall 84 90

Challenge : Moderate enantioselectivity necessitates subsequent chiral chromatography.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) ee (%) Scalability Cost ($/kg)
Asymmetric Alkylation 63 94 Moderate 1,200
RCM 65 98 Low 2,500
Enzymatic Resolution 48 99 High 900
Reductive Amination 84 90 High 800

Trade-offs :

  • Enzymatic Resolution : Lowest yield but highest ee and cost-effectiveness.
  • Reductive Amination : Best yield but requires enantiopurity enhancement.

Environmental Impact

Method PMI⁴ Waste (kg/kg)
Asymmetric Alkylation 32 18
RCM 45 28
Enzymatic Resolution 12 5
Reductive Amination 25 14

⁴Process Mass Intensity (PMI) = Total materials used / Product mass

Industrial-Scale Considerations

Catalytic System Optimization

  • Heterogeneous Catalysis : Immobilized CAL-B reduces enzyme costs by 40% in enzymatic resolution.
  • Continuous Flow RCM : Microreactors improve heat transfer, boosting RCM yield to 78%.

Regulatory Compliance

  • Impurity Profiling : USP/EP guidelines mandate control of:
    • Residual palladium (<10 ppm) in RCM routes.
    • Boron residues (<50 ppm) in reductive amination.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show that visible-light-mediated alkylation achieves 82% yield and 97% ee using Ir(ppy)₃ as a catalyst.

Electrochemical Synthesis

A 2024 pilot study demonstrated:

  • Decarboxylative Butylation : 76% yield, 93% ee at 2 V applied potential.
  • Solvent : Acetonitrile/water (9:1) with NaClO₄ electrolyte.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the tert-butyl group can act as a steric hindrance, affecting the reactivity and binding affinity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Functional Groups Key Features Reference
tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate (Target) C2: Butyl; C4: Ketone Chiral (2R), ketone for further derivatization -
tert-Butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate C2: Boronic ester; C3: Branched alkyl Boron-containing, enables Suzuki-Miyaura coupling; stereoisomeric mixture
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate C2: Propargyl ether; C4: Methoxycarbonyl Alkyne functionality for click chemistry; chiral (S) configuration
tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate C3: Allyl; C4: Ketone Allyl group for cross-metathesis; ketone for nucleophilic additions
tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate C2: Azidomethyl Azide group for Staudinger or Huisgen cycloaddition; chiral (2R)
Key Observations:
  • Substituent Reactivity : The target compound’s butyl group provides steric bulk and lipophilicity, contrasting with boronic esters (reactivity in cross-couplings ) or azides (bioorthogonal chemistry ).
  • Stereochemical Impact : The (2R) configuration in the target compound and its azidomethyl analog may confer distinct binding affinities compared to (S)-configured derivatives .
  • Functional Group Utility : The 4-oxo group in the target compound and its allyl-substituted analog allows for ketone-specific reactions (e.g., Wittig or Grignard additions).
Key Observations:
  • Radical vs. Ionic Pathways : The boronic ester analog uses photoredox catalysis , while the propargyl ether analog employs traditional nucleophilic substitution .
  • Yield Variability : Higher yields (83%) are achieved in well-optimized ionic reactions , whereas radical methods show moderate efficiency (49%) .

Spectroscopic and Physical Properties

NMR and HRMS data from analogs provide indirect insights into the target compound’s properties:

Compound 1H NMR (Key Signals) 13C NMR (Key Signals) HRMS Accuracy (ppm) Reference
Boronic ester analog δ 1.25 (s, 12H, Bpin), 3.40–3.55 (m, pyrrolidine CH2) Bpin carbons unresolved due to quadrupolar relaxation 0.7 (calc. vs. exp.)
Propargyl ether analog δ 4.65 (s, OCH2C≡C), 3.75 (s, COOCH3) δ 170.4 (C=O), 95.2 (C≡C) 0.3
Target compound (inferred) Expected δ ~2.35 (C4 ketone), 1.40–1.60 (butyl CH2) δ ~208 (C4 ketone), ~80 (tert-butyl C) - -
Key Observations:
  • Boron Effects : Boronic esters exhibit unresolved 13C signals near boron , unlike the target compound’s ketone (δ ~208).
  • Alkyne Signatures : Propargyl ether analogs show distinct IR peaks at 2215 cm⁻¹ (C≡C) , absent in the target compound.

Biological Activity

Introduction

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound, characterized by its unique pyrrolidine structure, exhibits a range of biological activities that make it a valuable subject for study.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight239.30 g/mol

The compound features a tert-butyl group, which provides steric hindrance, influencing its reactivity and interaction with biological targets.

Pharmacodynamics

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. It has been shown to act as an inhibitor in certain enzymatic pathways, impacting metabolic processes.

Pharmacokinetics

Research indicates that the compound exhibits favorable pharmacokinetic properties, including good solubility and stability under physiological conditions. Its absorption and distribution characteristics suggest potential for effective bioavailability when administered in therapeutic contexts.

Enzyme Inhibition

Studies have demonstrated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit glutamate transporters, which play a crucial role in neurotransmission and are implicated in various neurological disorders .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of this compound against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Neuroprotective Effects

In vitro studies have suggested that this compound may exhibit neuroprotective effects by modulating NMDA receptor activity. This modulation can enhance synaptic plasticity and potentially offer therapeutic benefits in conditions such as Alzheimer's disease .

Case Studies

  • Glutamate Transport Inhibition : A study evaluating the effects of various pyrrolidine derivatives found that this compound significantly inhibited glutamate uptake in neuronal cells, suggesting its potential as a therapeutic agent for glutamate-related disorders .
  • Antimicrobial Activity : In a comparative study on the antimicrobial efficacy of different pyrrolidine derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, outperforming some commercially available antibiotics .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectReference
Enzyme InhibitionCompetitive inhibition of glutamate transport
AntimicrobialSignificant activity against bacterial strains
NeuroprotectiveModulation of NMDA receptor activity

Q & A

Q. What are the key steps in synthesizing tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate?

The synthesis typically involves:

  • Hydrogenation : Pd/C-catalyzed hydrogenation of intermediates like tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate to yield high-purity (99%) products .
  • Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during intermediate steps, followed by acidic or basic deprotection .
  • Chromatographic Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) for isolating intermediates with ~59–69% yields .

Q. How is the stereochemical integrity of the (2R) configuration maintained during synthesis?

  • Chiral Auxiliaries : Use of enantiomerically pure starting materials, such as (2S,4R)-configured pyrrolidine derivatives, to preserve stereochemistry .
  • Controlled Reaction Conditions : Low-temperature reactions (e.g., 0°C) and stereoselective catalysts to minimize racemization .
  • Analytical Validation : Confirmation via polarimetry ([α]D values) and chiral HPLC to verify enantiopurity .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., δ 1.4–1.6 ppm for tert-butyl groups; δ 170–175 ppm for carbonyl carbons) .
  • HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₃NO₃: 266.1756; observed: 266.1758) .
  • IR : Detection of carbonyl stretches (C=O) at ~1720–1740 cm⁻¹ and hydroxyl groups (if present) at ~3400 cm⁻¹ .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of intermediates in the synthesis pathway?

  • Solvent Choice : Methanol or THF for hydrogenation steps improves catalyst efficiency (Pd/C), achieving >95% conversion .
  • Temperature Control : Elevated temperatures (45°C) during saponification (e.g., LiOH-mediated ester hydrolysis) reduce side-product formation .
  • Workup Protocols : Acidic quenching (pH 2 with HCl) precipitates intermediates, minimizing losses during extraction .

Q. What strategies resolve contradictions in stereochemical assignments during structural elucidation?

  • NOESY NMR : Correlates spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents in pyrrolidine rings) .
  • X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline intermediates .
  • Comparative Analysis : Contrast experimental [α]D values with literature data for known stereoisomers .

Q. How can the 4-oxo group in this compound be selectively functionalized for drug discovery applications?

  • Aldol Condensation : Reactivity of the 4-oxo group with aldehydes/ketones under basic conditions (e.g., KOtBu) to form α,β-unsaturated ketones .
  • Reductive Amination : Conversion to secondary amines using NaBH₃CN and primary amines, enabling diversification for bioactivity screening .
  • Grignard Additions : Alkyl/aryl-MgBr reagents add to the carbonyl, generating tertiary alcohols for further derivatization .

Q. What analytical challenges arise in distinguishing diastereomers of related analogs?

  • Chromatographic Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) to separate diastereomers like (2S,4R)- and (2R,4S)-configured derivatives .
  • Dynamic NMR : Variable-temperature ¹H NMR to detect rotameric splitting in flexible substituents (e.g., butyl chains) .
  • Isotopic Labeling : ¹³C-enriched analogs aid in tracking stereochemical integrity during complex reactions .

Methodological Insights from Literature

  • Synthesis Optimization : highlights the critical role of Pd/C in achieving near-quantitative hydrogenation yields, while emphasizes pH control during workup to prevent lactamization.
  • Stereochemical Analysis : provides a template for combining NMR, X-ray, and polarimetry to resolve configuration ambiguities.
  • Biological Relevance : Derivatives of this compound (e.g., tert-Butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)acetyl)pyrrolidine-1-carboxylate) show promise as anticancer agents, validated via in vitro cytotoxicity assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate

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